2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]
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Overview
Description
2,2’-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol] is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol] typically involves the condensation of 4-methyl-6-(2-methylbutan-2-yl)phenol with formaldehyde under acidic or basic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic units.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products
Oxidation: The major products are quinones and other oxidized derivatives.
Substitution: Depending on the electrophile used, the products can include halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,2’-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in preventing oxidative stress-related diseases.
Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products.
Mechanism of Action
The antioxidant activity of 2,2’-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol] is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, thereby neutralizing free radicals and preventing oxidative chain reactions . The compound interacts with reactive oxygen species and other free radicals, converting them into more stable and less reactive molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-p-cresol)
- 6,6’-Methylenebis(2-tert-butyl-4-methylphenol)
Uniqueness
Compared to similar compounds, 2,2’-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol] offers enhanced stability and effectiveness as an antioxidant due to the presence of the bulky 2-methylbutan-2-yl groups, which provide steric hindrance and protect the phenolic hydroxyl groups from rapid oxidation .
Properties
CAS No. |
4979-44-6 |
---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-[[2-hydroxy-5-methyl-3-(2-methylbutan-2-yl)phenyl]methyl]-4-methyl-6-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C25H36O2/c1-9-24(5,6)20-13-16(3)11-18(22(20)26)15-19-12-17(4)14-21(23(19)27)25(7,8)10-2/h11-14,26-27H,9-10,15H2,1-8H3 |
InChI Key |
BGGHGPONDPZKOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C)C(C)(C)CC)O)C |
Origin of Product |
United States |
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